Adoxal

Description

Nomenclature and Chemical Classification of Adoxal

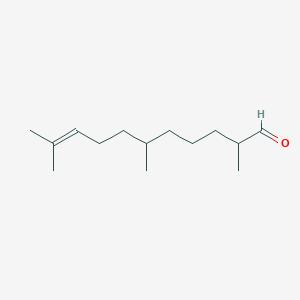

This compound is the common trade name for the organic compound chemically identified as 2,6,10-Trimethyl-9-undecenal. ulprospector.comnist.gov As an aldehyde, its chemical structure features a formyl group (-CHO). The compound's formal name, 2,6,10-Trimethyl-9-undecenal, describes its carbon skeleton and functional groups according to IUPAC nomenclature. nist.govchemspider.com It is a member of the class of organic compounds known as aldehydes.

The compound is registered under the CAS Number 141-13-9, which serves as a unique identifier for this specific chemical substance. glooshi.com It is also known by other trade names, such as Farenal® and Doxal. chemicalbook.comlookchem.com Physically, this compound presents as a colorless to pale yellow liquid and is insoluble in water. ulprospector.com

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,6,10-Trimethyl-9-undecenal | nist.govchemspider.com |

| CAS Number | 141-13-9 | glooshi.comnist.gov |

| Molecular Formula | C₁₄H₂₆O | nist.govchemicalbook.comscentree.co |

| Molecular Weight | 210.36 g/mol | chemicalbook.comscentree.co |

| Appearance | Colorless to pale yellow liquid | ulprospector.comlookchem.comscentree.co |

| Odor Profile | Floral, fresh, powerful, rosy, ozonic, marine | ulprospector.comglooshi.comgivaudan.com |

Historical Context of this compound Development in Chemical Science

The development of synthetic aroma chemicals is a significant advancement in the history of chemistry, which evolved from early practices like perfume making into a sophisticated science. libretexts.orgck12.org The journey from alchemy to modern chemistry, marked by figures like Robert Boyle and Antoine-Laurent Lavoisier, established the empirical and systematic methods necessary for creating novel molecules. solubilityofthings.comwikipedia.orgjournalijdr.com

This compound was first introduced by the company Givaudan, a major contributor to the fragrance and flavor industry. glooshi.comthegoodscentscompany.com Its creation is part of the broader 20th-century expansion in the chemistry of living processes and the synthesis of new materials. libretexts.org The synthesis of this compound is achieved through a controlled chemical process. glooshi.com A common route involves a glycidic ester condensation, specifically a Darzen's reaction. chemicalbook.comscentree.co This process typically uses a hydrogenated pseudoionone (B86502), primarily tetrahydroionone, which reacts with an alkyl chloroacetate (B1199739). chemicalbook.comscentree.co The resulting glycidate intermediate then undergoes hydrolysis and decarboxylation to yield this compound. chemicalbook.comscentree.co While the exact year of its discovery is not widely documented, its development falls within the modern era of industrial chemical synthesis for perfumery. scentree.co

Contemporary Research Paradigms and Academic Significance of this compound Studies

In contemporary chemical research, particularly within the field of fragrance chemistry, this compound holds considerable significance. Its powerful and versatile scent profile, described as having fresh, ozonic, marine, and floral notes, makes it a subject of interest for creating specific olfactory experiences. givaudan.comthegoodscentscompany.com Research paradigms often focus on its application and performance in various consumer products, from fine fragrances to detergents. givaudan.comthegoodscentscompany.com

The academic significance of this compound is linked to several key areas:

Structure-Odor Relationships: this compound serves as a case study in how molecular structure dictates scent. It has several asymmetric carbons, and the mixture of its isomers is what is used in perfumery. scentree.co Its constitutional isomer, Sandalore®, possesses a distinctly different woody and sandalwood aroma, highlighting the subtle structural nuances that lead to vastly different olfactory perceptions. scentree.co

Synthesis and Reaction Mechanisms: The synthesis of this compound itself is a practical application of classic organic reactions like the Darzen condensation. chemicalbook.comscentree.co Furthermore, its aldehyde functional group allows it to undergo reactions such as forming a Schiff base with compounds like methyl anthranilate, a technique used by perfumers to create new scent profiles. scentree.co

Material Science and Stability: Research extends to its stability in various product bases. For instance, while stable in many formulations like lotions and shampoos, its performance can be poor in highly acidic or alkaline environments such as bleach or some cleaners. scentree.cothegoodscentscompany.com

Sustainability and Environmental Impact: Modern chemical research emphasizes sustainability. Studies on this compound include its biodegradability and ecotoxicity. glooshi.comgivaudan.com While it is noted as being readily biodegradable, it is also classified as toxic to aquatic life in concentrated forms, which informs its handling and disposal protocols in industrial and research settings. glooshi.comgivaudan.com

Table 2: Research Focus Areas for this compound

| Research Area | Key Findings and Significance | Source(s) |

|---|---|---|

| Olfactory Application | Powerful ozonic, marine, and floral (muguet, cyclamen) notes. Effective in creating "fresh linen" scents for detergents. | glooshi.comgivaudan.com |

| Synthesis | Prepared via Darzen's reaction from pseudo-ionone (tetrahydroionone) and an alkyl chloroacetate. | chemicalbook.comscentree.co |

| Isomerism | A mixture of isomers is used in perfumery. Constitutional isomer Sandalore® has a very different woody scent. | scentree.co |

| Chemical Reactivity | Forms Schiff bases with other fragrance ingredients like Methyl Anthranilate. | scentree.co |

| Product Stability | Good stability in soaps, shampoos, and lotions; poor in bleach and strongly acidic/alkaline cleaners. | scentree.cothegoodscentscompany.com |

| Sustainability | Readily biodegradable but toxic to aquatic life when concentrated. | glooshi.comgivaudan.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6,10-trimethylundec-9-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,11,13-14H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGBWDUVDAKUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C=O)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051711 | |

| Record name | 2,6,10-Trimethylundec-9-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-13-9 | |

| Record name | Adoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,10-Trimethyl-9-undecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Undecenal, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethylundec-9-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10-trimethylundec-9-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,10-TRIMETHYL-9-UNDECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNM5JFE28J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Pathways and Production Methodologies for Adoxal

Elucidation of Reaction Mechanisms in Adoxal Synthesis

The synthesis of this compound is a multi-step process, with the Darzens reaction serving as a cornerstone for constructing the molecule's carbon skeleton and functional groups. Understanding the intricacies of this reaction and its intermediates is crucial for controlling the synthesis and optimizing the final product.

The Darzens reaction, also known as the Darzens condensation or glycidic ester condensation, is a chemical reaction between a carbonyl compound (such as a ketone or aldehyde) and an α-haloester in the presence of a base. wikipedia.orgchemistnotes.com This reaction forms an α,β-epoxy ester, commonly referred to as a "glycidic ester." wikipedia.orgchemistnotes.com Discovered by Auguste Georges Darzens in 1904, this condensation reaction is a fundamental method for carbon-carbon bond formation and epoxide synthesis in a single process. wikipedia.orglscollege.ac.in

The reaction mechanism proceeds through several key steps:

Deprotonation: A strong base is used to remove a proton from the α-carbon of the α-haloester. This creates a resonance-stabilized carbanion, also known as an enolate. wikipedia.orglscollege.ac.in The presence of the ester group facilitates this deprotonation. lscollege.ac.in

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone or aldehyde. This step is analogous to an aldol (B89426) reaction and results in the formation of a new carbon-carbon bond, creating a halohydrin intermediate. wikipedia.orgorganic-chemistry.org

Intramolecular SN2 Reaction: The oxygen anion (alkoxide) of the halohydrin intermediate then performs an intramolecular SN2 (bimolecular nucleophilic substitution) attack on the carbon atom bearing the halogen. wikipedia.orglscollege.ac.inorganic-chemistry.org This displaces the halide ion and closes the ring, forming the final α,β-epoxy ester (glycidate). wikipedia.orglscollege.ac.in

This sequence is classified as a condensation reaction because it involves the joining of two molecules with the net loss of a small molecule, such as hydrogen chloride (HCl). wikipedia.orglscollege.ac.in The resulting glycidic ester is a critical intermediate that can be further transformed. Subsequent hydrolysis of the ester followed by decarboxylation can trigger a rearrangement of the epoxide to yield an aldehyde or ketone. wikipedia.org

In the context of this compound synthesis, specific precursors are chosen to build the target molecule's structure. The primary precursors are hydrogenated pseudoionone (B86502) (6,10-dimethylundecan-2-one) and an alkyl chloroacetate (B1199739) (e.g., ethyl chloroacetate).

The chemical transformation unfolds as follows:

Step 1: Darzens Condensation: Hydrogenated pseudoionone serves as the ketone component. In the presence of a base like sodium ethoxide, ethyl chloroacetate is deprotonated to form a carbanion. This carbanion then attacks the carbonyl carbon of hydrogenated pseudoionone. The subsequent intramolecular ring closure expels the chloride ion to form the corresponding glycidic ester.

Step 2: Saponification: The glycidic ester is treated with a base (e.g., sodium hydroxide) to hydrolyze the ester group, yielding a carboxylate salt.

Step 3: Decarboxylation and Rearrangement: The salt is then acidified. The resulting carboxylic acid is unstable and undergoes decarboxylation (loss of CO₂), which drives the rearrangement of the epoxide ring to form the final aldehyde, 2,6,10-trimethyl-9-undecenal (this compound).

The table below outlines the key transformations in this pathway.

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | Darzens Condensation | Hydrogenated pseudoionone, Alkyl chloroacetate, Base | α,β-Epoxy ester (Glycidic ester) |

| 2 | Saponification (Hydrolysis) | Glycidic ester, Base (e.g., NaOH) | Glycidate salt |

| 3 | Acidification & Decarboxylation | Glycidate salt, Acid | This compound (2,6,10-Trimethyl-9-undecenal) |

Innovations in this compound Manufacturing Efficiency and Sustainability

Modern chemical manufacturing places a strong emphasis on improving process efficiency and sustainability. This involves the development of advanced catalytic systems and the integration of green chemistry principles to minimize environmental impact.

While the classic Darzens reaction often uses stoichiometric amounts of strong bases, research into catalytic systems aims to improve reaction efficiency, selectivity, and reduce waste. Innovations in catalysis that are relevant to this compound synthesis include:

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts have been developed for Darzens-like reactions to achieve high diastereoselectivity and enantioselectivity. organic-chemistry.org This approach can provide better control over the stereochemistry of the glycidic ester intermediate.

Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for related reactions like aldol additions. researchgate.net Research is exploring their use to avoid metal-based catalysts, which can pose challenges in terms of cost, toxicity, and product contamination. researchgate.net

Heterogeneous Catalysts: The development of solid-supported catalysts allows for easier separation from the reaction mixture, enabling catalyst recovery and reuse. This aligns with sustainability goals by reducing waste and improving process economics. sciencedaily.com For instance, novel catalysts with unique structural architectures, such as those using polymeric carbon nitride as a support, are being designed to enhance efficiency and stability. sciencedaily.com These systems can lower the energy required for the reaction and minimize metal contamination in the final product. sciencedaily.com

The 12 Principles of Green Chemistry provide a framework for designing safer, more sustainable chemical processes. instituteofsustainabilitystudies.comsigmaaldrich.com Applying these principles to this compound production can significantly reduce its environmental footprint.

| Principle of Green Chemistry | Application in this compound Production |

| 1. Prevention | Optimizing reactions to maximize yield and minimize byproduct formation, thereby preventing waste rather than treating it afterward. yale.eduacs.org |

| 2. Atom Economy | Designing synthetic routes, like catalytic additions, that maximize the incorporation of all reactant atoms into the final product. yale.edugreenchemistry-toolkit.org The Darzens condensation itself has moderate atom economy due to the loss of HCl and subsequent decarboxylation. |

| 3. Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. This could involve replacing hazardous solvents or strong bases with safer alternatives. sigmaaldrich.comyale.edu |

| 4. Designing Safer Chemicals | While this compound has a specific function, this principle applies to ensuring intermediates and byproducts are as non-toxic as possible. yale.edu |

| 5. Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds (VOCs) with greener solvents (e.g., water, supercritical fluids, or ionic liquids) or minimizing solvent use altogether. yale.edugreenchemistry-toolkit.org |

| 6. Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure to reduce energy consumption. yale.eduacs.org |

| 7. Use of Renewable Feedstocks | Exploring biosynthetic routes or using raw materials derived from renewable biomass instead of petrochemical sources. yale.edu |

| 8. Reduce Derivatives | Avoiding the use of protecting groups or unnecessary intermediate steps to reduce reagent use and waste generation. yale.eduacs.org |

| 9. Catalysis | Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction. yale.edu This reduces waste and often increases reaction selectivity. |

| 10. Design for Degradation | Designing the product to break down into harmless substances after its use, although this is more relevant to product application than synthesis. yale.edu |

Methodological Studies in this compound Purification and Yield Optimization

Achieving high purity and maximizing yield are critical for the commercial viability of this compound. This requires robust and optimized purification methodologies integrated with process analytics.

The optimization process involves a systematic approach to identify the ideal conditions that maximize product yield while minimizing impurities. nih.gov Methodologies such as Design of Experiments (DoE) can be employed to statistically model the process and identify optimal parameters for reaction and purification steps. nih.govnih.gov

Key purification challenges include the removal of:

Unreacted starting materials (hydrogenated pseudoionone, alkyl chloroacetate).

Byproducts from side reactions.

Residual catalysts and reagents.

A multi-step purification process is typically required. Chromatography is a central technique, with different modes being applicable:

Bind-Elute Chromatography: The crude product mixture is loaded onto a column where this compound and/or impurities bind to the resin. Washing steps remove unbound components, and a change in buffer conditions (e.g., solvent polarity or pH) is then used to elute the purified this compound. nih.govresearchgate.net

Flow-Through Chromatography: The column is set up so that impurities bind to the resin while the target molecule, this compound, flows through. nih.gov This can be a highly efficient method for removing specific, strongly-binding impurities.

Molecular Structure Activity Relationships and Intermolecular Interactions of Adoxal

Conformational Analysis and Stereochemical Impact on Adoxal's Chemical Behavior

The chemical behavior and sensory perception of a molecule are profoundly influenced by its three-dimensional structure. chiralpedia.comsuperpi.net this compound, with its C14H26O formula, is a long-chain aldehyde featuring multiple single carbon-carbon bonds. givaudan.comscentree.co Rotation around these single bonds gives rise to a multitude of different spatial arrangements known as conformations or rotamers. lumenlearning.com

The study of these arrangements, or conformational analysis, is crucial to understanding this compound's interaction with olfactory receptors. lumenlearning.com The long alkyl chain of this compound is flexible, but not entirely random in its orientation. The presence of bulky methyl groups at positions 2, 6, and 10 introduces steric hindrance, which destabilizes certain eclipsed conformations where these groups are brought into close proximity. libretexts.org Consequently, this compound preferentially adopts staggered conformations, such as the anti conformation, where the bulky groups are positioned as far apart as possible to minimize repulsive forces and achieve a lower energy state. libretexts.org

Furthermore, this compound possesses several asymmetric carbon atoms, meaning it exists as a mixture of stereoisomers. scentree.co These isomers, which are non-superimposable mirror images (enantiomers) or non-mirror image stereoisomers (diastereomers), can have distinct olfactory properties. chiralpedia.comsuperpi.netlibretexts.org The specific stereochemistry of a molecule determines its precise shape, which is a critical factor in the "lock and key" mechanism of olfactory reception, where the odorant molecule must fit into a specific binding site on an olfactory receptor protein to trigger a neural signal. oup.com The distinct ozonic and aqueous notes of this compound are a direct result of how its specific, most stable conformations and isomeric forms interact with a unique combination of human olfactory receptors. scentree.cooup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound's Olfactory Profile

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a molecule with its biological activity—in this case, its perceived odor. nih.govacs.org QSAR models are built by developing mathematical equations that link quantitative molecular descriptors to a specific activity, allowing for the prediction of that activity for new or untested compounds. nih.govarxiv.org

For this compound, a QSAR model would aim to predict its characteristic olfactory profile (e.g., ozonic, fresh linen, floral) based on a set of calculated molecular descriptors. givaudan.com These descriptors can be categorized into several types:

Topological descriptors: Related to the 2D representation of the molecule, such as branching and connectivity indices.

Geometrical descriptors: Based on the 3D structure, including molecular volume, surface area, and shape indices.

Electronic descriptors: Pertaining to the electronic properties, such as dipole moment and the partial charges on atoms, particularly the highly polar carbonyl group (C=O) of the aldehyde. study.comlibretexts.org

Physicochemical properties: Such as the logarithm of the partition coefficient (LogP), which relates to hydrophobicity. scentree.co

A hypothetical QSAR model for this compound would utilize these descriptors to build a predictive algorithm. Machine learning techniques are often employed to identify the most relevant descriptors and construct models that can accurately map a molecule's features to its scent profile. nih.govarxiv.org

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Specific Descriptor Example | Relevance to this compound's Olfactory Profile |

|---|---|---|

| Physicochemical | Molecular Weight (MW) | 210.36 g/mol ; influences volatility and transport to olfactory receptors. scentree.co |

| Physicochemical | LogP | >6.00; indicates high hydrophobicity, affecting interaction with the aqueous nasal mucus and receptor binding sites. scentree.co |

| Geometrical | Molecular Surface Area | Influences the strength of van der Waals interactions with the receptor. |

| Electronic | Dipole Moment of Carbonyl Group | The polar C=O bond is a key feature for interaction with polar residues in the receptor binding pocket. study.com |

| Topological | Branching Index | The trimethyl substitution pattern is a defining structural feature likely crucial for its unique scent. |

Investigation of this compound's Intermolecular Forces in Multi-Component Systems

The performance of this compound in a fragrance formulation depends not just on its intrinsic properties but also on its interactions with other molecules in the mixture, such as solvents and other aromatic compounds. These interactions are governed by intermolecular forces.

This compound's volatility—its tendency to evaporate and become airborne so it can be detected by the nose—is a key physicochemical property. With a molecular weight of 210.36 g/mol and a very low vapor pressure of 0.004 hPa at 20°C, this compound is not highly volatile, which contributes to its tenacity, or how long its scent lasts. givaudan.comscentree.co

The primary intermolecular forces present in pure this compound are:

London Dispersion Forces: These are weak, temporary forces that exist between all molecules and increase with molecular size and surface area. Given this compound's long carbon chain, these are the dominant forces. scienceready.com.auhscprep.com.au

Dipole-Dipole Interactions: The carbonyl group (C=O) in the aldehyde function is highly polar, creating a permanent dipole. study.comlibretexts.org This leads to stronger attractions between this compound molecules than those found in nonpolar molecules of similar size. libretexts.orgscienceready.com.au

When this compound is in a multi-component system, such as a hydroalcoholic perfume base, its interactions with solvent molecules modulate its volatility. While aldehydes cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with hydrogen-bond-donating solvents like water or ethanol. scienceready.com.auhscprep.com.audocbrown.info These solute-solvent interactions can effectively "hold" the this compound molecule in the liquid phase, reducing its evaporation rate and thereby modulating the release of its fragrance over time.

In perfumery, the combination of aromatic compounds can lead to effects that are not merely additive. These interactions can be synergistic, where the combined effect is greater than the sum of the individual parts, or antagonistic, where one compound suppresses the perception of another. sobfragrance.commairfragrance.com

This compound is noted for its excellent blending capabilities, particularly with certain fragrance families, suggesting strong synergistic interactions. givaudan.comperflavory.com

Floral Notes: this compound blends extremely well with floral notes like muguet (lily-of-the-valley) and cyclamen. givaudan.com It amplifies their freshness, adding an ozonic or dewy quality that can make the floral accord seem more natural and expansive. mairfragrance.comperfumestars.com

Fruity and Aqueous Notes: Its inherent ozonic and watery character makes it a natural synergist for fruity and marine/aquatic compositions, enhancing brightness and giving a "juicy" or "sea breeze" sensation. scentree.coperfumestars.comfragrantica.com

These synergistic effects arise from the complex interplay of intermolecular forces in the liquid phase, which affects the relative volatility of each component, and from the way the combined mixture of molecules interacts with the array of olfactory receptors in the nose. oup.com The ability of aldehydes like this compound to elevate and add "sparkle" to a composition is a cornerstone of modern perfumery. sobfragrance.commairfragrance.comscentjourner.com

Table 2: Observed Blending Effects of this compound with Different Aromatic Families

| Aromatic Family | Type of Interaction with this compound | Resulting Olfactory Effect |

|---|---|---|

| Floral (e.g., Muguet, Cyclamen) | Synergistic | Enhances freshness, adds a dewy, "ozonic" quality. givaudan.comperfumestars.com |

| Fruity | Synergistic | Amplifies brightness and imparts a "juicy" sensation. givaudan.com |

| Aquatic/Marine (e.g., Calone) | Synergistic | Boosts the watery, "sea breeze" character. scentree.coperfumestars.com |

| Woody | Synergistic/Complementary | Lifts heavier notes, introduces a clean, fresh-air contrast. givaudan.comperflavory.com |

Research into Novel Applications and Formulation Science of Adoxal

Design and Optimization of Adoxal-Containing Aromatic Formulations

The design and optimization of fragrance formulations incorporating this compound focus on leveraging its powerful and versatile scent profile to enhance both the longevity and the perceptual attributes of the final product.

The perceptual attributes of a fragrance are also enhanced by this compound's multifaceted character. It can impart a "fresh linen" odor, making it highly valuable in detergent and fabric care formulations. givaudan.comthegoodscentscompany.com In fine fragrances, it provides a crisp, airy, and modern aquatic nuance. scentseeker.co.uk The olfactory impact of this compound is significant, with a detection threshold of 5.38 ng/l in the air, indicating its high potency and contribution to the perceived intensity of a scent. scentree.coscentree.co

Table 1: Olfactory Characteristics and Performance of this compound

| Property | Description |

| Odor Profile | Marine, Aldehydic, Floral, Fresh, Powerful, Ozonic givaudan.comperfumiarz.com |

| Tenacity on Blotter | 2 days givaudan.com |

| Recommended Use Level | Traces to 5% givaudan.comperfumersapprentice.com |

| Blending Capabilities | Muguet, cyclamen, fruity notes, woody notes givaudan.com |

| Perceptual Impact | "Fresh linen" character, modern aquatic nuance scentseeker.co.ukgivaudan.com |

| Detection Threshold | 5.38 ng/l air scentree.coscentree.co |

The stability of a fragrance ingredient is crucial for its successful incorporation into various consumer products. This compound's stability has been evaluated across a range of chemical matrices with varying pH levels. As an aldehyde, this compound can be susceptible to degradation in strongly acidic or alkaline environments. scentree.co

The stability of this compound in different applications is summarized in the table below, with performance rated on a scale from poor to good. This data is critical for formulators to determine the suitability of this compound for specific product bases.

Table 2: Stability and Performance of this compound in Various Applications

| Application | pH Level | Stability/Performance |

| Acid Cleaner | 2 | Moderate/Poor givaudan.comthegoodscentscompany.com |

| Fabric Conditioner | 3 | Medium givaudan.com |

| Antiperspirant | 3.5 | Medium givaudan.com |

| Shampoo | 6 | Good givaudan.comperfumersworld.com |

| All-Purpose Cleaner (APC) | 9 | Good givaudan.comthegoodscentscompany.com |

| Fabric Detergent (Liquid) | 9 | Good givaudan.com |

| Soap | 10 | Good givaudan.comthegoodscentscompany.com |

| Powder Detergent | 10.5 | Medium/Moderate givaudan.comthegoodscentscompany.com |

| Liquid Bleach | 11 | Poor givaudan.comthegoodscentscompany.com |

Functionalization and Derivatization of this compound for Specialized Applications

Functionalization and derivatization are chemical modification processes used to alter the properties of a molecule for specific applications. In the context of fragrance chemistry, these modifications can be used to improve stability, substantivity, or to create novel olfactory profiles.

A known derivatization of this compound involves its reaction with primary amines, such as methyl anthranilate or indole, to form a Schiff base. scentree.coscentree.co This reaction is a common strategy in perfumery to create new aroma chemicals with different, often more complex and longer-lasting, scent profiles. The formation of a Schiff base from an aldehyde like this compound can result in a product with increased molecular weight and reduced volatility, which can enhance its longevity on a substrate. This type of functionalization allows for the creation of proprietary fragrance ingredients with unique and desirable properties for specialized applications.

Methodological Frameworks for Performance Evaluation of this compound in End-Use Applications

The performance evaluation of this compound in final products is a multi-faceted process that relies on both instrumental analysis and sensory evaluation. A standard methodological framework includes the following steps:

Olfactory Evaluation: The primary method for assessing the performance of a fragrance ingredient is through sensory analysis by trained perfumers and evaluators. This involves smelling the fragrance on a blotter over a period of time to assess its tenacity and the evolution of its character. givaudan.com In end-use applications, products containing this compound are evaluated for their scent profile, intensity, and longevity during and after use (e.g., the scent of a laundry detergent on wet and dry clothes).

Stability Testing: To evaluate its stability in diverse chemical matrices, this compound is incorporated into various product bases, which are then subjected to accelerated aging conditions, such as elevated temperatures and exposure to light. perfumerflavorist.com The olfactory and color stability of the fragrance is monitored over time. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) can be used to quantify the concentration of this compound and identify any degradation products.

Performance in Application: The substantivity, or the ability of the fragrance to remain on a surface, is a key performance indicator, particularly in rinse-off products like fabric softeners and shampoos. This is evaluated by assessing the scent intensity on the target substrate (e.g., fabric, hair) after application and rinsing.

Consumer Testing: Ultimately, the performance of this compound-containing formulations is validated through consumer testing. Panels of consumers evaluate the fragrance attributes of the product in real-use scenarios to ensure it meets market expectations for scent appeal, intensity, and longevity.

This comprehensive evaluation framework ensures that formulations containing this compound are optimized for olfactory performance, stability, and consumer acceptance in their intended applications.

Future Directions and Emerging Research Frontiers for Adoxal Chemistry

Computational Chemistry and In Silico Approaches for Adoxal Property Prediction and Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules like this compound, reducing the reliance on time-consuming and costly laboratory experiments. jstar-research.com In silico techniques are pivotal in building predictive models that can forecast the physicochemical and sensory properties of this compound and its hypothetical derivatives with reasonable accuracy. jstar-research.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent a primary avenue of this research. osti.gov By correlating structural descriptors of a molecule with its activity or properties, these models can predict characteristics such as odor profile, intensity, substantivity, and stability in various formulations. For this compound, this involves creating a virtual library of related aldehyde compounds and using machine learning algorithms to develop models that link molecular features (e.g., electronic properties, size, shape) to specific olfactory notes. nih.govosti.gov

Molecular dynamics (MD) simulations and docking studies can provide deeper insights into how this compound interacts with olfactory receptors. pensoft.net Simulating the binding process at a molecular level can help elucidate the specific structural motifs responsible for its characteristic fresh, marine, and aldehydic scent. thegoodscentscompany.comventos.com This understanding is crucial for the rational design of new fragrance molecules with tailored scent profiles. Computational methods can predict a wide range of molecular properties, strongly complementing experimental data. jstar-research.com

The in silico design of novel this compound derivatives can be guided by these predictive models. nih.govresearchgate.net By modifying the this compound backbone and computationally screening the resulting properties, researchers can identify promising candidates for synthesis that may possess enhanced stability, novel scent characteristics, or improved performance in specific applications. Deep learning methods that leverage 3D molecular conformations are also emerging as a way to significantly improve the accuracy of quantum chemical property prediction, moving beyond traditional 2D graph-based inputs. nih.gov

Table 1: In Silico Prediction Methods for this compound Derivatives

| Computational Method | Predicted Property | Potential Application/Benefit |

|---|---|---|

| QSAR/QSPR | Odor Profile & Intensity, Boiling Point, Vapor Pressure | Design of new fragrances with specific scent characteristics. |

| Molecular Docking | Olfactory Receptor Binding Affinity | Understanding the mechanism of odor perception for targeted scent design. |

| Molecular Dynamics (MD) Simulations | Conformational Stability, Interaction Dynamics | Predicting stability in various formulations and over time. |

| Density Functional Theory (DFT) | Electronic Properties, Reactivity Indices | Assessing chemical reactivity and potential for post-synthesis modification. nih.govaaai.org |

Investigation of this compound in Advanced Materials Science

The aldehyde functional group in this compound serves as a reactive handle for polymerization, opening up possibilities for its use as a monomer in the synthesis of novel polymers and advanced materials. Aldehydes are valuable precursors in polymer chemistry for constructing new types of polymers. researchgate.net The polymerization of aldehydes can lead to polyacetals, a class of polymers with potential applications as engineering plastics. researchgate.net

Research into this compound-based polymers could focus on creating materials with unique properties imparted by the bulky and branched aliphatic side chain of the this compound molecule. This structure could lead to polymers with low crystallinity (atactic polymers), which are typically elastomeric and soluble. cmu.edu Such polymers could find use as specialty elastomers, coatings, or adhesives. Conversely, stereospecific polymerization techniques could potentially yield isotactic polymers with more ordered structures and different physical properties. cmu.edu

Furthermore, the aldehyde group can participate in various chemical reactions, allowing for the post-polymerization modification of this compound-containing polymers. researchgate.netbeilstein-journals.org This functional versatility enables the creation of "smart" materials that can respond to specific chemical or physical stimuli. For example, polymers with pendant aldehyde groups derived from this compound could be cross-linked or functionalized to create materials for applications in responsive surfaces or specialty membranes.

Table 2: Potential Applications of this compound-Based Polymers

| Polymer Type | Potential Properties | Potential Application Area |

|---|---|---|

| This compound Homopolymers (Polyacetals) | Elastomeric, Good Solubility, Specific Thermal Stability | Specialty adhesives, coatings, biodegradable plastics. |

| This compound Copolymers | Tunable mechanical and chemical properties | Functional additives for existing plastics, compatibilizers. |

| Functionalized this compound Polymers | Responsive to stimuli (pH, light, chemical), reactive surface | Smart materials, functional coatings, cross-linkable resins. |

Interdisciplinary Research Bridging this compound Chemistry with Emerging Technologies

The integration of this compound chemistry with emerging technologies presents a frontier for creating innovative systems with novel functionalities. mdpi.comduke.eduadalovelaceinstitute.org Such interdisciplinary work could bridge the gap between molecular science and applied technology in fields like sensor development and controlled-release systems.

In sensor technology, the aldehyde group of this compound could be leveraged for the development of chemical sensors. mdpi.com Aldehyde-functionalized surfaces can react with specific analytes, causing a detectable change in an optical or electronic signal. An this compound-derived sensor could be designed for detecting specific volatile organic compounds (VOCs) in environmental monitoring or quality control, where its unique molecular structure might confer selectivity. pharmaceutical-technology.comaryballe.com Digital olfaction technologies, which use sensor arrays to mimic the human sense of smell, could potentially incorporate materials functionalized with this compound to enhance their detection capabilities for certain analytes. aryballe.com

In the field of controlled-release systems, this compound could be incorporated into matrices that release the fragrance over an extended period. crodapharma.comnih.gov This is particularly relevant for applications in consumer products where long-lasting fragrance is desired. Research could focus on encapsulating this compound within polymeric microcapsules, hydrogels, or liquid crystal systems that release the molecule in response to a trigger such as moisture, heat, or enzymatic action. crodapharma.commdpi.com The design of such systems requires a deep understanding of diffusion, polymer science, and formulation chemistry to achieve the desired release profile. mdpi.comnih.gov

Table 3: Interdisciplinary Applications of this compound

| Emerging Technology | Role of this compound | Potential Application |

|---|---|---|

| Chemical Sensors | As a functional molecule on a sensor surface for selective binding. | Environmental monitoring, quality control in food and beverage. ivesequipment.com |

| Controlled-Release Systems | As the active fragrance molecule encapsulated within a carrier matrix. | Long-lasting perfumes, functional fabrics, air care products. |

| Smart Surfaces | As a component of a polymer coating that can release fragrance on demand. | Responsive packaging, interactive textiles. |

Q & A

Basic Question: What are the standard analytical methods for identifying and quantifying Adoxal in complex matrices?

This compound is commonly analyzed using gas chromatography/mass spectrometry (GC/MS) due to its volatility and unique fragmentation pattern. The compound elutes at a retention time (RT) of 29.18 minutes under standardized conditions and has a Kovats Index (KI) of 1509, which aids in identification . For quantification, calibration curves using internal standards (e.g., deuterated analogs) are recommended to account for matrix effects. Researchers should validate methods by spiking known concentrations into representative matrices and assessing recovery rates (85–115% is acceptable for most applications) .

Basic Question: What are the natural sources of this compound, and how does its occurrence inform ecological or biochemical studies?

This compound occurs naturally in Capsicum annuum (chili peppers) and is associated with fruity, floral, and marine olfactory notes . Its presence in plant volatiles suggests roles in pollinator attraction or pathogen defense. Researchers studying ecological interactions should pair GC/MS analysis with behavioral assays (e.g., insect electrophysiology) to link this compound’s chemical signature to biological activity .

Advanced Question: How can contradictory data on this compound’s detection thresholds be reconciled in sensory studies?

Discrepancies in detection thresholds (e.g., 10 ppb in fruity contexts vs. 50 ppm for rubber-like notes ) arise from matrix effects and interindividual variability. To address this, use controlled sensory panels with standardized protocols (e.g., ISO 13301) and statistical tools like ANOVA with post-hoc tests. Additionally, employ headspace solid-phase microextraction (HS-SPME) to quantify this compound’s partitioning in different matrices .

Advanced Question: What experimental strategies optimize this compound synthesis for high purity and yield?

This compound synthesis via aldol condensation of citronellal derivatives requires precise control of reaction conditions. Key parameters include:

- Catalyst selection : Use acidic ion-exchange resins to minimize side reactions.

- Temperature : Maintain 60–80°C to balance reaction rate and thermal stability.

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1 kPa) to isolate this compound (boiling point ~120°C) from oligomer byproducts .

Validate purity via NMR (δ 9.7 ppm for aldehyde proton) and GC/MS .

Basic Question: What are the stability considerations for this compound in long-term storage?

This compound is sensitive to oxidation and light. Store under nitrogen at –20°C in amber glass vials. Monitor degradation via periodic GC analysis; a 5% increase in 2,6,10-trimethylundecanoic acid (oxidation product) indicates compromised stability . For aqueous systems, use antioxidants like BHT (0.01% w/v) .

Advanced Question: How can researchers resolve spectral overlaps in GC/MS analysis of this compound derivatives?

Co-elution with structurally similar aldehydes (e.g., farnesal) can be mitigated using:

- Tandem MS (MS/MS) : Target unique fragment ions (e.g., m/z 82 for this compound).

- Selective ion monitoring (SIM) : Focus on m/z 69, 83, and 97 for enhanced specificity .

Cross-validate with retention indices from reference libraries .

Basic Question: What are the key physicochemical properties of this compound relevant to formulation studies?

- Vapor pressure : 0.311 Pa at 20°C, influencing volatility in perfumery .

- Solubility : Lipophilic (log P ~4.2), requiring emulsifiers (e.g., Tween 80) for aqueous delivery .

- Odor profile : Fresh, aldehydic, and marine, with synergistic effects in floral blends (e.g., muguet) .

Advanced Question: What methodologies assess this compound’s interactions with other aroma compounds in multicomponent systems?

Use gas chromatography-olfactometry (GC-O) combined with odor activity values (OAVs) to quantify perceptual interactions. For example, this compound’s OAV increases by 30% in the presence of β-damascenone due to masking of its phenolic off-notes . Isothermal titration calorimetry (ITC) can further characterize binding affinities with cyclodextrins for encapsulation studies .

Advanced Question: How should researchers address discrepancies in reported bioactivity data for this compound?

Bioactivity studies often conflict due to variable assay conditions. Standardize protocols by:

- Cell lines : Use ATCC-validated models (e.g., HaCaT for dermal studies).

- Dose ranges : Test 0.1–100 μM, reflecting physiological relevance.

- Controls : Include α-tocopherol for antioxidant assays .

Publish raw data in supplementary materials to enable meta-analyses .

Basic Question: What are the best practices for documenting this compound research to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Methods : Detail catalyst concentrations, reaction times, and purification steps.

- Data : Report mean ± SD for triplicate measurements.

- Supporting Information : Include NMR spectra, GC/MS chromatograms, and statistical code .

For sensory studies, provide panelist demographics and testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.